2-Methyl-4-(1-methylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-methylpyrrolidin-2-yl)pyridine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction proceeds through a series of steps, including esterification, cyclization, and reduction, to yield the desired product . The reaction conditions often involve the use of strong bases and reducing agents, with careful control of temperature and pH to ensure high purity and yield.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow methods. This approach allows for better control over reaction conditions, reduced waste, and increased safety compared to traditional batch processes . The use of catalysts such as Raney nickel in a continuous flow setup can enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce fully saturated pyrrolidine derivatives.
Scientific Research Applications
2-Methyl-4-(1-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the formulation of electronic cigarette products due to its sensory properties
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as receptors and enzymes. The pyrrolidine ring can enhance the binding affinity of the compound to its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 3-(1-Methyl-2-pyrrolidinyl)pyridine
- N-Methyl-L-prolinol
Uniqueness
2-Methyl-4-(1-methylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-4-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-8-10(5-6-12-9)11-4-3-7-13(11)2/h5-6,8,11H,3-4,7H2,1-2H3 |
InChI Key |
PLIJBOMPTVRUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2CCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.